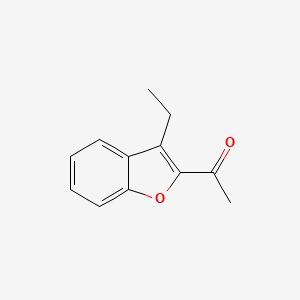

1-(3-乙基-1-苯并呋喃-2-基)乙酮

描述

1-(3-Ethyl-1-benzofuran-2-yl)ethanone, also known as 3-ethylbenzofuran-2-one, is a synthetic compound used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.

科学研究应用

- Researchers have synthesized derivatives of 1-(3-ethyl-1-benzofuran-2-yl)ethanone and evaluated their cytotoxic effects on various cancer cell lines. Notably, two derivatives (compounds 6 and 8) exhibited selective action against chronic myelogenous leukemia (K562) cells without toxicity to healthy human keratocytes (HaCaT) .

- The compound’s proapoptotic activity was confirmed through Annexin V Apoptosis Detection Kit I and Caspase-Glo 3/7 assays. Additionally, it inhibited the release of proinflammatory interleukin 6 (IL-6) in K562 cells .

- Among the synthesized benzofuran derivatives, compound 7 showed moderate antibacterial activity against Gram-positive strains in antimicrobial studies .

- Substituted benzofurans, including 1-(3-ethyl-1-benzofuran-2-yl)ethanone, have been investigated for their anticancer properties. Compound 36, a related benzofuran derivative, demonstrated significant cell growth inhibitory effects across various cancer cell types .

- In vivo testing using a murine lung cancer model revealed that benzofuran derivatives can reduce the growth of metastatic lesions in the lung without affecting body weight or vital organ size .

Anticancer Properties

Antibacterial Activity

Targeted Therapy Potential

Metastatic Lesion Reduction

Chalcone Compounds

作用机制

Target of Action

It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

Studies on similar benzofuran derivatives have shown that they can induce apoptosis in cancer cells . They have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .

Biochemical Pathways

It’s known that benzofuran derivatives can inhibit the release of proinflammatory interleukin 6 (il-6) in cancer cells , which suggests that they may affect inflammatory pathways.

Result of Action

Similar benzofuran derivatives have shown to induce apoptosis in cancer cells . They increase reactive oxygen species in cancer cells, especially at 12 h incubation , which can lead to cell death.

属性

IUPAC Name |

1-(3-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSCWWHVZCNFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethyl-1-benzofuran-2-yl)ethanone | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629000.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2629002.png)

![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629006.png)

![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)

![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)